molecular formula C8H17NO2 B14680777 2,2-Dimethoxy-1,3-dimethylpyrrolidine CAS No. 37129-10-5

2,2-Dimethoxy-1,3-dimethylpyrrolidine

Cat. No.: B14680777
CAS No.: 37129-10-5
M. Wt: 159.23 g/mol
InChI Key: MDPWMJRJZUQIJL-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1,3-dimethylpyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the pyrrolidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1,3-dimethylpyrrolidine typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the use of anhydrous aluminum trichloride as a catalyst to facilitate the reaction between pyrrolidine and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where pyrrolidine and methanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1,3-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2,2-Dimethoxy-1,3-dimethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethoxy-1,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and the nitrogen atom in the pyrrolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Another compound with two methoxy groups but with a different core structure.

    1,3-Dimethylpyrrolidine: Lacks the methoxy groups but shares the pyrrolidine core.

Uniqueness

2,2-Dimethoxy-1,3-dimethylpyrrolidine is unique due to the presence of both methoxy and methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .

Properties

CAS No.

37129-10-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2,2-dimethoxy-1,3-dimethylpyrrolidine

InChI

InChI=1S/C8H17NO2/c1-7-5-6-9(2)8(7,10-3)11-4/h7H,5-6H2,1-4H3

InChI Key

MDPWMJRJZUQIJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1(OC)OC)C

Origin of Product

United States

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